molecular formula C10H10O B6323832 3-m-Tolyl-prop-2-yn-1-ol, 97% CAS No. 16035-11-3

3-m-Tolyl-prop-2-yn-1-ol, 97%

Cat. No. B6323832
CAS RN: 16035-11-3
M. Wt: 146.19 g/mol
InChI Key: RFIKWNCBYZLXAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-m-Tolyl-prop-2-yn-1-ol” involves the use of ethynylbenzene, DMSO, and t-BuOK. The mixture is stirred at room temperature for 5 minutes and then heated to 100°C for 2 hours. The resulting mixture is then dropped into water and extracted with EtOAc .


Molecular Structure Analysis

The molecular structure of “3-m-Tolyl-prop-2-yn-1-ol” can be analyzed using various techniques such as 1H NMR and 13C NMR. The chemical shifts are given in parts per million relative to tetramethylsilane .


Chemical Reactions Analysis

“3-m-Tolyl-prop-2-yn-1-ol” can participate in various chemical reactions. For instance, it can be used in the synthesis of primary propargylic alcohols from terminal alkyne using Rongalite as the C1 unit .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-m-Tolyl-prop-2-yn-1-ol” can be analyzed using various techniques such as NMR and HRMS. For instance, 1H NMR and 13C NMR can provide information about the chemical shifts of the compound .

Safety and Hazards

The combination of DMSO and strong base may cause safety problems when thinking about a larger scale synthesis. Care should be shown when handling DMSO and strong base in large scale synthesis . More detailed safety data can be found in the Safety Data Sheet .

properties

IUPAC Name

3-(3-methylphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIKWNCBYZLXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-methyliodobenzene (25.1 g), copper(I) iodide (440 mg), triphenylphosphine (1.50 g), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (2.39 g), propargyl alcohol (7.50 ml), diisopropylethylamine (80.0 ml) and tetrahydrofuran (230 ml) was stirred at room temperature for 10 hr. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate) to give the object product (8.6 g) as a brown oil.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
440 mg
Type
catalyst
Reaction Step One
Quantity
2.39 g
Type
catalyst
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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